molecular formula C8H8N4S B12875560 2-Amino-5-(ethylsulfanyl)-1H-pyrrole-3,4-dicarbonitrile CAS No. 1501-08-2

2-Amino-5-(ethylsulfanyl)-1H-pyrrole-3,4-dicarbonitrile

Cat. No.: B12875560
CAS No.: 1501-08-2
M. Wt: 192.24 g/mol
InChI Key: HPLXQDYPMZVLOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-(ethylsulfanyl)-1H-pyrrole-3,4-dicarbonitrile is a heterocyclic compound that contains a pyrrole ring substituted with amino, ethylsulfanyl, and dicarbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(ethylsulfanyl)-1H-pyrrole-3,4-dicarbonitrile typically involves the reaction of 2-amino-3,4-dicyanopyrrole with ethylthiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(ethylsulfanyl)-1H-pyrrole-3,4-dicarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The dicarbonitrile groups can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-5-(ethylsulfanyl)-1H-pyrrole-3,4-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-(ethylsulfanyl)-1H-pyrrole-3,4-dicarbonitrile involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The ethylsulfanyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the dicarbonitrile groups can form hydrogen bonds with amino acid residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-(ethylsulfanyl)-1H-pyrrole-3,4-dicarbonitrile is unique due to the presence of both ethylsulfanyl and dicarbonitrile groups on the pyrrole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

1501-08-2

Molecular Formula

C8H8N4S

Molecular Weight

192.24 g/mol

IUPAC Name

2-amino-5-ethylsulfanyl-1H-pyrrole-3,4-dicarbonitrile

InChI

InChI=1S/C8H8N4S/c1-2-13-8-6(4-10)5(3-9)7(11)12-8/h12H,2,11H2,1H3

InChI Key

HPLXQDYPMZVLOB-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C(=C(N1)N)C#N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.